molecular formula C11H11BrClN3 B15261096 6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine

6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine

Cat. No.: B15261096
M. Wt: 300.58 g/mol
InChI Key: ZJXGAPNIZFJEID-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11BrClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine typically involves multiple steps starting from quinoline derivatives. One common method includes the bromination and chlorination of quinoline, followed by the introduction of the ethyl group and the amine functionalities. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated amine derivatives.

Scientific Research Applications

6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-chloroquinoline: Lacks the ethyl and diamine functionalities.

    8-Chloro-N4-ethylquinoline-3,4-diamine: Lacks the bromine atom.

    6-Bromo-N4-ethylquinoline-3,4-diamine: Lacks the chlorine atom.

Uniqueness

6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl and diamine functionalities. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11BrClN3

Molecular Weight

300.58 g/mol

IUPAC Name

6-bromo-8-chloro-4-N-ethylquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrClN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

ZJXGAPNIZFJEID-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=C(C=C(C2=NC=C1N)Cl)Br

Origin of Product

United States

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